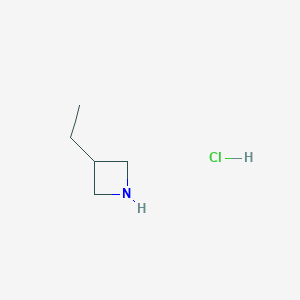
2,3-Dichloro-5-methylphenylacetic acid
Vue d'ensemble
Description
2,3-Dichloro-5-methylphenylacetic acid, commonly referred to as DMPAA, is an organic compound with a wide variety of applications in the scientific field. It is a colorless solid that is soluble in water and has a molecular weight of 222.05 g/mol. It is a member of the carboxylic acid family, and has been used in numerous research studies.
Applications De Recherche Scientifique
DMPAA has been used in numerous scientific research studies, including studies of its effects on the environment and its potential applications in medicine. In environmental studies, DMPAA has been used to study the effects of its breakdown products on aquatic life, as well as its potential for bioaccumulation. In medicine, DMPAA has been studied for its potential anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential use as an insecticide and as a fungicide.
Mécanisme D'action
The mechanism of action of DMPAA is not fully understood, but it is believed to act by disrupting the cell membrane and inhibiting the activity of certain enzymes. It is also believed to interfere with the production of certain hormones, such as cortisol and epinephrine. Additionally, it has been suggested that DMPAA may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPAA are not fully understood, but it is believed to have a wide range of effects on the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to inhibit the production of certain hormones, such as cortisol and epinephrine. Additionally, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPAA in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound, making it easy to store and handle. The main limitation of using DMPAA in lab experiments is its potential toxicity. It has been shown to be toxic to aquatic life, and it has been linked to certain health problems in humans.
Orientations Futures
The future directions for DMPAA research include further studies into its potential applications in medicine, such as its potential anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, further studies into its potential use as an insecticide and fungicide are warranted. Additionally, further studies into its potential environmental effects, such as its potential for bioaccumulation, are also needed. Finally, studies into the mechanism of action of DMPAA and its biochemical and physiological effects are needed in order to better understand its potential uses and applications.
Propriétés
IUPAC Name |
2-(2,3-dichloro-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFDVKGPYVUIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-methylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)










![4-(4-Bromo-2-fluorophenyl)-2-(2-morpholin-4-yl-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1477846.png)